Sodium 2-(3-(trifluoromethyl)pyridin-2-yl)acetate
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Overview
Description
Sodium 2-(3-(trifluoromethyl)pyridin-2-yl)acetate is an organic compound that features a trifluoromethyl group attached to a pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method includes the reaction of 2-chloro-3-(trifluoromethyl)pyridine with sodium acetate under suitable conditions to yield the desired product .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes steps such as purification and crystallization to obtain the final product in its pure form.
Types of Reactions:
Substitution Reactions: The compound can undergo nucleophilic substitution reactions due to the presence of the trifluoromethyl group.
Oxidation and Reduction: While specific oxidation and reduction reactions involving this compound are less common, it can participate in such reactions under appropriate conditions.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium hydroxide or other strong bases can facilitate substitution reactions.
Oxidation: Oxidizing agents like potassium permanganate may be used under controlled conditions.
Major Products Formed: The major products depend on the specific reactions and conditions used. For example, nucleophilic substitution may yield derivatives with different functional groups replacing the trifluoromethyl group.
Scientific Research Applications
Chemistry: In chemistry, Sodium 2-(3-(trifluoromethyl)pyridin-2-yl)acetate is used as a building block for synthesizing more complex molecules, particularly in the development of new pharmaceuticals and agrochemicals .
Biology and Medicine: The compound’s unique structure makes it a candidate for drug development, particularly in designing molecules with enhanced biological activity and stability.
Industry: In the industrial sector, this compound is used in the synthesis of various chemicals and materials, contributing to advancements in fields such as materials science and nanotechnology.
Mechanism of Action
The mechanism by which Sodium 2-(3-(trifluoromethyl)pyridin-2-yl)acetate exerts its effects is primarily through its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s binding affinity to certain enzymes or receptors, thereby modulating their activity. This interaction can influence various biochemical pathways, leading to the desired therapeutic or chemical effects .
Comparison with Similar Compounds
2-(3-Nitro-5-(trifluoromethyl)pyridin-2-yl)acetate: This compound shares a similar pyridine structure with a trifluoromethyl group but has a nitro group instead of a sodium salt.
2-(3-Chloro-5-(trifluoromethyl)pyridin-2-yl)acetate: Similar in structure but with a chloro group, this compound exhibits different reactivity and applications.
Uniqueness: Sodium 2-(3-(trifluoromethyl)pyridin-2-yl)acetate is unique due to its specific combination of a trifluoromethyl group and a sodium salt, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable in various synthetic and industrial applications.
Properties
IUPAC Name |
sodium;2-[3-(trifluoromethyl)pyridin-2-yl]acetate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6F3NO2.Na/c9-8(10,11)5-2-1-3-12-6(5)4-7(13)14;/h1-3H,4H2,(H,13,14);/q;+1/p-1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YQUQPFRMRUETPN-UHFFFAOYSA-M |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(N=C1)CC(=O)[O-])C(F)(F)F.[Na+] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5F3NNaO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.12 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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